molecular formula C5H5N5O B5917591 6-methoxytetrazolo[1,5-b]pyridazine

6-methoxytetrazolo[1,5-b]pyridazine

Cat. No.: B5917591
M. Wt: 151.13 g/mol
InChI Key: OPTSMRLTWMOVPU-UHFFFAOYSA-N
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Description

6-Methoxytetrazolo[1,5-b]pyridazine is a nitrogen-rich heterocyclic compound characterized by a fused tetrazole and pyridazine ring system with a methoxy (-OCH₃) substituent at the 6-position. This structural motif confers unique physicochemical properties, making it a candidate for diverse applications, including energetic materials, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name

6-methoxytetrazolo[1,5-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c1-11-5-3-2-4-6-8-9-10(4)7-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTSMRLTWMOVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=N2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxytetrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxypyridazine with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxytetrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxytetrazolo[1,5-b]pyridazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-methoxytetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell proliferation pathways .

Comparison with Similar Compounds

Key Structural Differences
Compound Substituent(s) Key Synthetic Step(s) Reference
6-Methoxytetrazolo[1,5-b]pyridazine -OCH₃ at C6 Substitution of 6-chloro intermediate
6-Chlorotetrazolo[1,5-b]pyridazine -Cl at C6 Direct chlorination or precursor reaction
3at (Energetic derivative) -N₃, -NO₂, -NH₂ at C6/C7/C8 Multi-step azidation/nitration
6-(4-Nitrophenoxy)tetrazolo[1,5-b]pyridazine -O-C₆H₄-NO₂ at C6 Phenolic substitution

Physicochemical and Energetic Properties

Energetic Performance
  • Compound 3at : Exhibits exceptional detonation velocity (D = 8,746 m/s) and pressure (P = 31.5 GPa), outperforming lead azide and DDNP. Its minimum primary charge (40 mg) to detonate RDX is lower than conventional explosives .
  • 6-Nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6) : Shows thermal stability (decomposition >200°C), insensitivity to impact/friction, and moderate detonation performance (suitable as a secondary explosive) .
  • 6-Methoxy Analogue : Methoxy groups generally reduce density and detonation performance compared to nitro or azido groups but may enhance thermal stability and solubility .
Thermal Stability and Sensitivity
Compound Thermal Stability Impact Sensitivity Friction Sensitivity Application
3at Moderate High High Primary explosive
6 High Low Low Secondary explosive
6-Methoxy derivative Expected High Likely Low Likely Low Pharmaceutical/Agrochemical
Antimicrobial Activity
  • 2-Methyl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2,3,4]tetrazolo[1,5-b]pyridazine (38) : Demonstrates a 20 mm inhibition zone against E. coli, though less potent than doxycycline (30 mm) .
Cytostatic Activity
  • 6-Chloro-8-(dimethylaminosulfonylmethyl)tetrazolo[1,5-b]pyridazine: Exhibits potent cytostatic activity (ED₅₀ = 0.009 × 10⁻⁴ M) in KB and HeLa cells, surpassing cytosine arabinoside .
  • 6-Methoxy Analogue : The methoxy group’s electron-donating nature may reduce electrophilicity and cytotoxicity compared to chloro derivatives, altering therapeutic windows .
Anti-Inflammatory/Antinociceptive Activity
  • Imidazophosphor ester-based tetrazolo[1,5-b]pyridazines: Five derivatives showed notable activity at 50 mg/kg without toxicity . Substituent electronegativity and steric effects critically modulate activity, suggesting methoxy derivatives may require optimization for potency .

Q & A

Q. What are the common synthetic routes for 6-methoxytetrazolo[1,5-b]pyridazine and its derivatives?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions starting from 6-chlorotetrazolo[1,5-b]pyridazine (CAS RN: 21413-15-0). For example:

  • Substitution with methoxide : Reacting 6-chlorotetrazolo[1,5-b]pyridazine with sodium methoxide in polar solvents (e.g., DMF or ethanol) under reflux yields the 6-methoxy derivative .
  • Phenoxy derivatives : Substituted phenols (e.g., 4-nitrophenol) can displace the chloride via SNAr (nucleophilic aromatic substitution) in the presence of a base like K₂CO₃, producing compounds such as 6-(4-nitrophenoxy)tetrazolo[1,5-b]pyridazine (melting point: 207°C) .
  • Hydrazino intermediates : Hydrazine derivatives can be synthesized by reacting 6-chlorotetrazolo[1,5-b]pyridazine with hydrazine hydrate, followed by condensation with aldehydes or ketones (e.g., benzaldehyde) to form hydrazones .

Q. How can the structure of this compound derivatives be characterized?

Methodological Answer: Key characterization techniques include:

  • Melting points : Used to assess purity (e.g., 185–186°C for 6-(4-chlorophenoxy)tetrazolo[1,5-b]pyridazine) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Proton signals for methoxy groups appear at ~3.8–4.0 ppm, while tetrazole and pyridazine protons resonate in aromatic regions .
    • IR : Tetrazole rings show absorption bands at ~1500–1600 cm⁻¹ (C=N stretching) and ~3400 cm⁻¹ (N-H for hydrazine derivatives) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., azido vs. tetrazole) and confirms regiochemistry .

Q. What solvents and reaction conditions are optimal for functionalizing the tetrazole ring?

Methodological Answer:

  • Polar aprotic solvents : DMF or DMSO enhance nucleophilicity in substitution reactions .
  • Acid catalysis : For cyclization reactions (e.g., forming imidazo[1,5-b]pyridazines), glacial acetic acid or HCl is used .
  • Thermal stability : Reactions above 150°C may require sealed vessels (e.g., Reactivials™) to prevent decomposition .

Advanced Research Questions

Q. How does tautomerism in tetrazolo[1,5-b]pyridazine derivatives influence their reactivity?

Methodological Answer: Tetrazolo[1,5-b]pyridazine exists in equilibrium with its azido tautomer (3,6-diazidopyridazine), which impacts reactivity:

  • Electrophilic substitution : The tetrazole form reacts preferentially at the pyridazine ring due to electron-deficient character .
  • Cycloadditions : The azido tautomer participates in Huisgen cycloadditions with alkynes, enabling click chemistry for bioconjugation .
  • Spectroscopic monitoring : ¹H NMR and IR can track tautomeric shifts under varying pH and solvent conditions .

Q. What methodologies are employed to study the bioactivity of these derivatives in anticancer research?

Methodological Answer:

  • Multi-step synthesis : Piperidine-carboxamide derivatives (e.g., N-(3-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide) are synthesized via amide coupling (EDC/HOBt) followed by Suzuki-Miyaura cross-coupling .
  • In vitro assays :
    • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
    • Target engagement : Molecular docking with GSK-3β or tyrosine kinases to predict binding modes .
  • SAR studies : Modifying methoxy groups or tetrazole substituents to optimize potency and selectivity .

Q. How can computational methods aid in designing tetrazolo[1,5-b]pyridazine-based energetic materials?

Methodological Answer:

  • Detonation performance prediction : Density functional theory (DFT) calculates detonation velocity (D) and pressure (P). For example, compound 3at (6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine) has D = 8746 m/s and P = 31.5 GPa, outperforming lead azide .
  • Thermal stability : DSC/TGA analysis identifies decomposition thresholds (>200°C for compound 6) .
  • Sensitivity testing : Impact and friction tests classify compounds as primary (sensitive) or secondary (insensitive) explosives .

Q. What strategies resolve contradictions in regioselectivity during heterocycle formation?

Methodological Answer:

  • Directing groups : Electron-withdrawing substituents (e.g., nitro) guide cyclization to specific positions .
  • Protection/deprotection : Temporary protection of reactive sites (e.g., methoxy groups with SEM-Cl) ensures correct ring closure .
  • Solvent effects : Non-polar solvents favor intramolecular cyclization over intermolecular side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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